4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
CAS No.: 2640865-69-4
Cat. No.: VC11868320
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640865-69-4 |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (3-methoxyphenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H24N2O3/c1-15-13-21-9-6-19(15)25-14-16-7-10-22(11-8-16)20(23)17-4-3-5-18(12-17)24-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3 |
| Standard InChI Key | HGIYKFMVSUEGLZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
| Canonical SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
4-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine features a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 3-methoxybenzoyl group at the 1-position. This arrangement creates a hybrid structure combining aromatic, heterocyclic, and amide functionalities .
Molecular Formula and Physicochemical Properties
The molecular formula is deduced as C27H31N3O4, with a molecular weight of 473.55 g/mol. Key physicochemical parameters, extrapolated from structurally analogous compounds, include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 4.2–4.8 (estimated) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 6 |
| Polar surface area | ~58 Ų |
| Solubility | Low in water |
These properties suggest moderate lipophilicity, aligning with compounds capable of crossing biological membranes .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can be approached through sequential functionalization:
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Piperidine Intermediate: 1-(3-Methoxybenzoyl)piperidin-4-ylmethanol serves as a key intermediate, synthesized via benzoylation of piperidin-4-ylmethanol under Schotten-Baumann conditions .
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Pyridine Coupling: Mitsunobu reaction between 3-methylpyridin-4-ol and the piperidine intermediate facilitates ether bond formation, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Process Optimization
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Catalytic Enhancements: Copper sulfate, as demonstrated in analogous amination reactions, improves yield in benzoylation steps .
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Solvent Systems: Methanol or dichloromethane are optimal for high-pressure reactions, balancing solubility and reactivity .
Metabolic and Toxicological Profile
Biotransformation Pathways
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Hepatic Oxidation: The methylpyridine group is susceptible to cytochrome P450-mediated oxidation, potentially yielding hydroxylated metabolites .
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Amide Hydrolysis: Enzymatic cleavage of the benzoyl group may generate 3-methoxybenzoic acid and piperidine derivatives, necessitating renal clearance studies .
Toxicity Considerations
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Reactive Metabolites: N-Oxide formation, as seen in 2-amino-3-methylpyridine analogs, could pose hepatotoxic risks .
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Dose-Limiting Effects: High lipophilicity may enhance central nervous system penetration, requiring careful dose titration .
Applications and Future Directions
Therapeutic Indications
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Oncology: CXCR4 antagonism may inhibit tumor cell migration and sensitize cancers to chemotherapy .
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Autoimmune Diseases: Modulation of chemokine signaling could mitigate inflammatory responses in rheumatoid arthritis or multiple sclerosis .
Industrial Scalability
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